- Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents, Synlett, 2003, (12), 1783-1788
Cas no 93-15-2 (Methyl Eugenol)
Methyl Eugenol Chemical and Physical Properties
Names and Identifiers
-
- Methyl eugenol
- TIMTEC-BB SBB007916
- 1-(3,4-Dimethoxyphenyl)-2-propene
- 1,2-dimethoxy-4-(2-propenyl)-benzen
- 1,2-Dimethoxy-4-allylbenzene
- 1,3,4-Eugenol methyl ether
- 4-allyl-1,2-dimethoxy-benzen
- 4-Allyl-1,2-dimethyoxybenzene
- 4-Allyl-1,2-dimethoxybenzene
- 3-(3,4-Dimethoxyphenyl)-1-propene
- Allyl-3,4-dimethoxybenzene
- Eugenol methyl ether
- 1,2-dimethoxy-4-(2-propen-1-yl)benzene
- 1,2-DiMethoxy-4-(2-propenyl)benzene
- 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
- 1-allyl-3,4-dimethoxybenzene
- 3,4-dimethoxyallylbenzene
- 3-METHYLEUGENOL
- 4-Allylveratrol
- 4-allylveratrole
- Allyl veratrole
- FEMA 2475
- femanumber2475
- LEVO-ROSE OXIDE
- O-Methyleugenol
- [ "" ]
- Methyleugenol
- Eugenyl methyl ether
- Methyl eugenol ether
- Veratrole methyl ether
- Benzene, 1,2-dimethoxy-4-(2-propenyl)-
- Methyl eugenyl ether
- O-Methyl eugenol
- 4-allyl-1,2-dimethoxy-benzene
- Benzene, 4-allyl-1,2-dimethoxy-
- ENT 21040
- 1-(3,4-Dimethoxyphe
- 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
- Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
- Benzene, 4-allyl-1,2-dimethoxy- (8CI)
- Veratrole, 4-allyl- (6CI)
- 3,4-Dimethoxy-1-(2-propenyl)benzene
- 3-(3,4-Dimethoxyphenyl)propene
- Chavibetol methyl ether
- Methylchavibetol
- NSC 209528
- NSC 8900
- MLS001333206
- MLS001333205
- SMR000112378
- MLS001065600
- MLSMR
- Methyl Eugenol
-
- MDL: MFCD00008652
- Inchi: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
- InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
- SMILES: O(C)C1C(OC)=CC(CC=C)=CC=1
- BRN: 1910871
Computed Properties
- Exact Mass: 178.09900
- Monoisotopic Mass: 178.099379685 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 178.23
Experimental Properties
- Color/Form: Oil
- Density: 1.036 g/mL at 25 °C(lit.)
- Melting Point: −4 °C (lit.)
- Boiling Point: 254-255 °C(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.534(lit.)
- Solubility: 0.5g/l
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 18.46000
- LogP: 2.43230
- Odor: Mild-spicy, slightly herbal odor
- Refractive Index: Index of refraction = 1.5340 at 20 °C/D
- Merck: 6073
- FEMA: 2475
- Solubility: Insoluble in water, soluble in ethanol.
- Vapor Pressure: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
Methyl Eugenol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335,H351
- Warning Statement: P261,P281,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38-40
- Safety Instruction: S26-S36/37/39
- RTECS:CY2450000
-
Hazardous Material Identification:
- Toxicity:LD50 orally in rats: 1560 mg/kg (Jenner)
- Storage Condition:2-8°C
- Risk Phrases:R22; R36/37/38; R40
Methyl Eugenol Customs Data
- HS CODE:29093090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Methyl Eugenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284424-5G |
Methyl Eugenol |
93-15-2 | 5g |
¥257.69 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 284424-100G |
Methyl Eugenol |
93-15-2 | 100g |
¥716.65 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M812785-2.5L |
Methyleugenol |
93-15-2 | 98% | 2.5L |
2,316.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W247502-SAMPLE-K |
Methyl Eugenol |
93-15-2 | ≥98%, FCC | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W247502-1KG-K |
Methyl Eugenol |
93-15-2 | ≥98%, FCC | 1KG |
1279.95 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W247502-10KG-K |
Methyl Eugenol |
93-15-2 | ≥98%, FCC | 10KG |
9735.61 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W247502-25KG-K |
Methyl Eugenol |
93-15-2 | ≥98%, FCC | 25KG |
23119.24 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 04607-50MG |
Methyl Eugenol |
93-15-2 | 50mg |
¥1584.25 | 2025-01-16 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1360-500ml |
Methyl Eugenol |
93-15-2 | 98.0%(GC) | 500ml |
¥1005.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1360-25ml |
Methyl Eugenol |
93-15-2 | 98.0%(GC) | 25ml |
¥180.0 | 2022-06-10 |
Methyl Eugenol Production Method
Production Method 1
Production Method 2
1.2 17 h, 40 °C
- Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds, Green Chemistry, 2018, 20(13), 2959-2966
Production Method 3
- Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate, China, , ,
Production Method 4
- Synthesis and functionality of eugenol-based polyacetylenes, Journal of Physics: Conference Series, 2019, 1242,
Production Method 5
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
- Synthesis of methyleugenol with dimethyl carbonate as methylating agent, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143
Production Method 6
- Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593
Production Method 7
1.2 1.5 h, rt; 3 h, 110 - 120 °C
- Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol, International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65
Production Method 8
1.2 30 min; 1 h, 103 °C
- Synthesis of new fused ring sultone from eugenol and its derivatives, Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198
Production Method 9
1.2 Solvents: Hexane ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7
- Synthesis method of eugenol methyl ether as flavoring agent, China, , ,
Production Method 10
- Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616
Production Method 11
Production Method 12
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ; rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 13
- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36
Production Method 14
- Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition, 2011, , ,
Production Method 15
- Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates, ChemSusChem, 2016, 9(17), 2312-2316
Production Method 16
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
- Process for preparation of eugenol methyl ether, China, , ,
Production Method 17
- An example of using dimethyl carbonate as an environmentally benign methylating reagent, Tap Chi Hoa Hoc, 2011, 49(6), 680-684
Production Method 18
- Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity, Medicinal Chemistry Research, 2011, 20(2), 139-145
Production Method 19
- Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis, Green Chemistry, 2002, 4(5), 431-435
Production Method 20
- Dichlorobis(triphenylphosphine)-nickel(II), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11
Production Method 21
- Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection, India, , ,
Production Method 22
- Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis, ACS Catalysis, 2018, 8(3), 1715-1719
Production Method 23
1.2 Reagents: Water ; rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 24
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ; rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 6 h, 330 °C
Production Method 25
1.2 Reagents: Water
Methyl Eugenol Raw materials
- Guaiacol
- Ethyl 2-(2-methoxyphenoxy)acetate
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- Lignin
- 4-Bromo-1,2-dimethoxybenzene
Methyl Eugenol Preparation Products
- 2-Methoxy-4-methylphenol (93-51-6)
- 2-Phenylacetamide (103-81-1)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 2,5-Dimethyl-3,4-hexanediol (22607-11-0)
- 2,4-heptadiene, 2,4-dimethyl- (74421-05-9)
- Phenol,2-ethyl-4,5-dimethyl- (2219-78-5)
- Benzene, 4-butyl-1,2-dimethoxy- (59056-76-7)
- 1,2-Dimethoxy-4-propylbenzene (5888-52-8)
- Cyclopentane, 1-ethyl-2-(4-methylpentyl)- (219726-60-0)
- 2-Cyclohexen-1-one, 3-acetyl-2,4,4-trimethyl- (94391-24-9)
- 3-Acetoxydodecane (60826-26-8)
- cis-2-Methylcyclohexanol (7443-70-1)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- 2,3,4,5-Tetramethyl-1,4-hexadiene (51504-54-2)
- 2-Ethyl-5-propylphenol (72386-20-0)
Methyl Eugenol Suppliers
Methyl Eugenol Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Natural Products and Extracts Plant Extracts Plant based Rhanterium epapposum
- Natural Products and Extracts Plant Extracts Plant based Echinophora tournefortii
- Natural Products and Extracts Plant Extracts Plant based Echinophora orientalis
- Natural Products and Extracts Plant Extracts Plant based Anisosciadium orientale
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on Methyl Eugenol
Comprehensive Guide to Methyl Eugenol (CAS No. 93-15-2): Properties, Applications, and Industry Insights
Methyl Eugenol (CAS No. 93-15-2), also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropene derivative widely recognized for its aromatic properties. This compound is a key ingredient in fragrances, flavorings, and botanical extracts, making it a subject of interest in industries ranging from cosmetics to agriculture. Its molecular formula, C11H14O2, and distinct sweet, clove-like odor have positioned it as a versatile component in both commercial and research applications.
In recent years, the demand for Methyl Eugenol has surged due to its role in essential oil formulations and natural pest attractants. Consumers and manufacturers alike are increasingly drawn to plant-based alternatives, aligning with global trends toward sustainability and eco-friendly products. Searches for "Methyl Eugenol uses in aromatherapy" and "how to extract Methyl Eugenol from plants" reflect growing curiosity about its organic origins and applications.
The chemical structure of Methyl Eugenol features a benzene ring substituted with methoxy and allyl groups, contributing to its stability and reactivity. This unique configuration enables its use as a flavor enhancer in food products, particularly in spice blends and baked goods. Regulatory bodies such as the FDA and EFSA have evaluated its safety profile, further solidifying its status as a GRAS (Generally Recognized As Safe) substance when used within specified limits.
From an industrial perspective, Methyl Eugenol plays a critical role in pheromone-based insect traps, a topic gaining traction among agricultural researchers. Queries like "Methyl Eugenol for fruit fly control" highlight its importance in integrated pest management (IPM) systems. Its selectivity in attracting male Bactrocera species without harming beneficial pollinators has made it a preferred choice for eco-conscious farmers.
Advancements in extraction technologies, such as supercritical CO2 extraction, have improved the yield and purity of Methyl Eugenol derived from natural sources like basil, nutmeg, and clove leaves. This aligns with the "clean label" movement, where consumers prioritize minimally processed ingredients. Analytical techniques including GC-MS and HPLC are routinely employed to verify its concentration in end products, ensuring compliance with international quality standards.
In the fragrance industry, Methyl Eugenol serves as a fixative agent, prolonging the longevity of perfumes and scented candles. Its compatibility with other terpenes and esters allows perfumers to create complex olfactory profiles. Recent patents reveal innovative blends combining Methyl Eugenol with citrus or woody notes, catering to the rising demand for unisex and gender-neutral fragrances.
Research into the biochemical pathways of Methyl Eugenol synthesis in plants has uncovered potential applications in genetic engineering. Scientists are exploring ways to enhance its production in transgenic crops, addressing supply chain challenges. Such developments resonate with searches for "sustainable Methyl Eugenol production" and "biotech alternatives to synthetic aromatics."
Quality control remains paramount when working with Methyl Eugenol. Reputable suppliers provide detailed certificates of analysis (CoA) documenting parameters like refractive index (1.532–1.536 at 20°C) and specific gravity (1.032–1.049). These specifications are crucial for formulators requiring batch-to-batch consistency in their products.
As the market for botanical extracts expands, Methyl Eugenol continues to attract attention from formulators seeking multifunctional ingredients. Its dual role as a fragrance component and natural preservative (due to mild antimicrobial properties) makes it particularly valuable in personal care products. Industry forums frequently discuss optimal usage levels (typically 0.1–1%) to balance efficacy with sensory characteristics.
Looking ahead, innovations in encapsulation technologies may further broaden the applications of Methyl Eugenol, enabling controlled release in various matrices. This potential, combined with its established safety profile, suggests sustained relevance across multiple sectors. For researchers and product developers, understanding its physicochemical properties—including solubility in alcohol and oils but limited water miscibility—remains fundamental to successful formulation strategies.
93-15-2 (Methyl Eugenol) Related Products
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